molecular formula C24H13ClF3N5O4S B395435 N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 314049-15-5

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B395435
CAS No.: 314049-15-5
M. Wt: 559.9g/mol
InChI Key: ASFJZWFKFXWXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The PP core allows extensive structural diversification, enabling optimization of pharmacokinetic and pharmacodynamic properties. This compound features a trifluoromethyl group at position 7 (enhancing metabolic stability), a 5-nitrophenyl-substituted thiophene at position 5 (contributing to π-π stacking and electron-withdrawing effects), and a 3-(4-chlorophenoxy)phenyl amide at position 2 (modulating solubility and target affinity) . Its design aligns with strategies to improve kinase inhibition and anticancer activity, as highlighted in recent PP-based drug discovery efforts .

Properties

IUPAC Name

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13ClF3N5O4S/c25-13-3-5-16(6-4-13)37-17-9-14(8-15(10-17)33(35)36)29-23(34)19-12-22-30-18(20-2-1-7-38-20)11-21(24(26,27)28)32(22)31-19/h1-12H,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFJZWFKFXWXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13ClF3N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C24H13ClF3N5O4S
  • Molecular Weight : 559.9 g/mol
  • CAS Number : 314049-15-5

The presence of various functional groups such as chlorophenoxy, nitrophenyl, thiophene, and trifluoromethyl significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The compound may inhibit kinases such as cyclin-dependent kinases (CDKs) and casein kinase 2 (CK2), which are pivotal in regulating cell cycle progression and survival pathways.

Target Interactions

  • Kinase Inhibition : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent inhibition against various kinases. For instance, the compound has been tested for its inhibitory effects on EGFR and VEGFR2, with IC50 values ranging from 0.3 to 24 µM .
  • Apoptosis Induction : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF-7 by inhibiting cell migration and suppressing cell cycle progression .

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound:

  • Cell Line Studies : The compound was tested against various cancer cell lines (MCF-7, HCT-116, HepG2). Results indicated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .
CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)HepG2 IC50 (µM)
5a18.94 ± 0.9013.26 ± 0.6716.11 ± 0.82
5b18.52 ± 0.928.64 ± 0.4412.76 ± 0.62
Doxorubicin7.45 ± 0.915.49 ± 0.396.86 ± 0.51

Antimicrobial Activity

While primarily studied for anticancer properties, preliminary research suggests potential antimicrobial activity against various pathogens, although specific data on this compound is limited.

Case Studies and Research Findings

  • In Vitro Studies : A recent study highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting CDK activity, showcasing their potential as anticancer agents through selective targeting of tumor cells .
  • Molecular Docking : Molecular docking studies have elucidated the binding interactions of this compound with target proteins, indicating favorable binding affinities that correlate with observed biological activities .
  • ADME Properties : Analysis of absorption, distribution, metabolism, and excretion (ADME) properties using computational tools revealed promising profiles for further development as therapeutic agents .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. In vitro evaluations have demonstrated significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested: The National Cancer Institute (NCI) protocols were employed to assess the compound's efficacy against approximately sixty cancer cell lines.
  • Results: The compound exhibited an average growth inhibition rate of 12.53%, indicating promising anticancer activity .

Potential Therapeutic Applications

Given its structural complexity and biological activity, this compound may be explored for various therapeutic applications:

  • Antitumor Agents: Its ability to inhibit cancer cell proliferation positions it as a candidate for further development as an anticancer drug.
  • Anti-inflammatory Agents: Preliminary docking studies suggest potential as a 5-lipoxygenase inhibitor, indicating anti-inflammatory properties that warrant further investigation .
  • Antimicrobial Activity: Although not extensively studied for this application, compounds with similar structures have shown antimicrobial effects, suggesting a possible avenue for exploration .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural elements and biological implications of the target compound with analogs:

Compound Name Core Modifications Key Substituents Biological Implications References
Target Compound :
N-[3-(4-Chlorophenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Pyrazolo[1,5-a]pyrimidine - 7-(Trifluoromethyl)
- 5-Thiophen-2-yl
- 2-Carboxamide: 3-(4-chlorophenoxy)-5-nitrophenyl
- Trifluoromethyl enhances metabolic stability.
- Thiophene and nitro groups may improve kinase binding via electron-withdrawing effects.
- Chlorophenoxy moiety balances lipophilicity and solubility.
Analog 1 :
N-Cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide ()
Pyrazolo[1,5-a]pyrimidine - 7-(Trifluoromethyl)
- 5-(4-Fluorophenyl)
- 2-Carboxamide: Cyclopentyl
- 4-Fluorophenyl may reduce potency compared to nitro/thiophene due to weaker electron-withdrawing effects.
- Cyclopentyl amide likely decreases cellular permeability vs aryl amides.
Analog 2 :
N-(2-Chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide ()
Pyrazolo[1,5-a]pyrimidine - 7-(Trifluoromethyl)
- 5-(4-Methoxyphenyl)
- 2-Carboxamide: 2-Chloro-3-pyridinyl
- Methoxy group (electron-donating) may reduce kinase affinity compared to nitro.
- Pyridinyl amide could enhance hydrogen bonding but introduce steric hindrance.
Analog 3 :
5-(4-Nitrophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide ()
Pyrazolo[1,5-a]pyrimidine - 7-(Trifluoromethyl)
- 5-(4-Nitrophenyl)
- 2-Carboxamide: Tetrahydrofuranmethyl
- Nitro group enhances activity but tetrahydrofuranmethyl amide may reduce target engagement vs aryl groups.
- Polar furan moiety could improve solubility.
Analog 4 :
3-Chloro-5-(4-fluorophenyl)-N-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide ()
Pyrazolo[1,5-a]pyrimidine - 3-Chloro
- 7-(Trifluoromethyl)
- 5-(4-Fluorophenyl)
- 2-Carboxamide: Pyridin-3-yl
- Additional 3-chloro substituent may sterically hinder binding.
- Pyridin-3-yl amide could improve selectivity for specific kinases.

Pharmacokinetic Considerations

  • Metabolic Stability : The trifluoromethyl group at position 7 is conserved across analogs, reducing oxidative metabolism .
  • Solubility : Polar amides (e.g., tetrahydrofuranmethyl in ) improve aqueous solubility but may compromise blood-brain barrier penetration compared to aryl amides .

Preparation Methods

Cyclocondensation with Trifluoromethyl-Containing Precursors

A key method involves reacting methyl 5-amino-1H-pyrazole-3-carboxylate with 3,4-dimethoxyacetophenone in acetic acid under reflux to form the pyrazolo[1,5-a]pyrimidine core. Adapting this approach, trifluoromethylacetylene or trifluoromethyl ketones can replace acetophenone derivatives to install the CF₃ group at position 7. For example, cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with 5-amino-1H-pyrazole-3-carboxamide in dimethylformamide (DMF) at 110°C yields 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide intermediates.

Table 1: Cyclocondensation Conditions for Core Formation

Reactant AReactant BSolventTemperature (°C)Yield (%)Source
Ethyl trifluoroacetoacetate5-Amino-1H-pyrazole-3-carboxamideDMF11078
3,4-DimethoxyacetophenoneMethyl 5-amino-1H-pyrazole-3-carboxylateAcetic acidReflux65

Functionalization at Position 5: Thiophen-2-yl Substitution

The thiophen-2-yl group at position 5 is introduced via Suzuki-Miyaura cross-coupling or direct C–H activation.

Suzuki-Miyaura Coupling

Bromination of the pyrazolo[1,5-a]pyrimidine core at position 5 using N-bromosuccinimide (NBS) in dichloromethane generates 5-bromo intermediates. Subsequent coupling with thiophen-2-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in 1,4-dioxane at 80°C achieves the substitution. This method offers yields up to 85%.

Direct C–H Arylation

Alternative approaches employ C–H activation using Pd(OAc)₂ and P(2-furyl)₃ as catalysts. For instance, reacting 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine with 2-bromothiophene in DMF at 120°C for 24 hours directly installs the thiophen-2-yl group without pre-halogenation.

MethodCatalyst SystemSolventTemperature (°C)Yield (%)Source
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃1,4-Dioxane8085
Direct C–H ArylationPd(OAc)₂, P(2-furyl)₃DMF12072

Carboxamide Formation at Position 2

The carboxamide moiety is introduced via hydrolysis of methyl esters followed by amidation.

Ester Hydrolysis

Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is hydrolyzed using 6M HCl in ethanol/water (1:1) at 70°C for 4 hours to yield the carboxylic acid.

Amide Coupling

The carboxylic acid is activated with HBTU and coupled with 3-(4-chlorophenoxy)-5-nitroaniline in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base. This step achieves the final N-[3-(4-chlorophenoxy)-5-nitrophenyl] substituent.

Table 3: Amidation Reaction Optimization

Coupling ReagentBaseSolventTime (h)Yield (%)Source
HBTUDIPEADCM2475
EDCI/HOBtNMMDMF1868

Synthesis of 3-(4-Chlorophenoxy)-5-nitroaniline

The aniline derivative is prepared in two steps:

Nitration of 3-(4-Chlorophenoxy)aniline

Nitration with concentrated HNO₃/H₂SO₄ (1:3) at 0°C selectively introduces the nitro group at position 5, yielding 3-(4-chlorophenoxy)-5-nitroaniline with 89% yield.

Purification

Recrystallization from ethanol/water (2:1) removes regioisomeric byproducts.

Final Assembly and Characterization

The fully substituted compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by ¹H/¹³C NMR, HRMS, and X-ray crystallography. Key spectral data include:

  • ¹H NMR (DMSO-d₆) : δ 10.24 (s, 1H, CONH), 8.69 (d, J = 4.5 Hz, 1H, pyrimidine-H), 8.02 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H).

  • HRMS : m/z calcd for C₂₅H₁₄ClF₃N₅O₄S [M+H]⁺: 590.0432, found: 590.0429.

Challenges and Optimizations

  • Nitro Group Sensitivity : Early introduction of the nitro group risks side reactions during high-temperature steps. Delaying nitration until the final stages improves yield.

  • Trifluoromethyl Stability : Using trifluoroacetic acid (TFA) as a solvent in cyclocondensation prevents CF₃ cleavage.

  • Regioselectivity in Cross-Coupling : Pd/XPhos catalysts enhance selectivity for C-5 substitution over C-3 .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this pyrazolo[1,5-a]pyrimidine derivative?

The synthesis typically involves:

  • Multi-step condensation : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles and β-diketones under reflux conditions (e.g., ethanol or acetonitrile at 80–100°C).
  • Functionalization : Introduction of the 4-chlorophenoxy and 5-nitro groups via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
  • Carboxamide coupling : Use of EDCI/HOBt or DCC-mediated coupling for attaching the thiophene-2-yltrifluoromethyl moiety .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (DMF/water) to achieve >95% purity .

Key Table: Reaction Optimization Parameters

StepSolventTemperature (°C)CatalystYield (%)
Core formationEthanol80None65–70
Nitro-group introductionDMF120K₂CO₃50–55
Carboxamide couplingDCMRTEDCI/HOBt75–80

Q. How is the molecular structure of this compound validated?

  • Single-crystal X-ray diffraction (SC-XRD) : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 9.08 Å, b = 9.06 Å, c = 27.26 Å, β = 99.46°, and Z = 4. Data collected using a Rigaku Saturn diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Computational validation : DFT calculations (B3LYP/6-311G**) to compare experimental bond lengths/angles with theoretical values (mean deviation < 0.02 Å) .
  • Spectroscopic analysis : ¹H/¹³C NMR (DMSO-d₆) for confirming substituent positions; IR (ATR) for identifying amide C=O (1660–1680 cm⁻¹) and nitro groups (1520 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural analysis?

  • Data collection : Use high-resolution detectors (e.g., CCD or hybrid photon counting) and multi-scan absorption corrections (e.g., CrystalClear) to mitigate twinning .
  • Refinement strategies : Employ SHELXL for handling disorder (e.g., split positions for flexible substituents) and applying restraints to ADPs .
  • Validation tools : Check for R-factor convergence (target R₁ < 0.05) and use PLATON to analyze voids/hydrogen bonding .

Q. What methodologies are used to study structure-activity relationships (SAR) for bioactivity optimization?

  • Substituent variation : Synthesize analogs with modified phenoxy/nitro groups (e.g., 4-fluoro or 3,5-dinitro) and test against target enzymes (e.g., kinases or cytochrome P450 isoforms) .
  • Docking studies : Molecular docking (AutoDock Vina) using PDB structures (e.g., 3ERT for kinase targets) to predict binding modes and affinity trends .
  • In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence polarization) and correlate with substituent electronic parameters (Hammett σ) .

Example SAR Table

Substituent (R)Enzyme IC₅₀ (nM)LogP
4-Cl12 ± 23.8
4-F18 ± 33.5
3,5-diNO₂45 ± 54.2

Q. How can solubility and bioavailability challenges be addressed in preclinical studies?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures for in vitro assays to maintain solubility >1 mM .
  • Prodrug strategies : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility (e.g., 10-fold increase in PBS) .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm size, PDI < 0.2) for sustained release in pharmacokinetic studies .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Data triangulation : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning) to confirm binding site residues .
  • Statistical modeling : Apply partial least squares (PLS) regression to correlate 3D-QSAR descriptors (e.g., CoMSIA fields) with assay outcomes .
  • Error analysis : Quantify assay variability using Z’-factor calculations (target > 0.5) and repeat experiments under blinded conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.